(R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

Catalog No.
S801442
CAS No.
30356-08-2
M.F
C17H23NO
M. Wt
257.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroi...

CAS Number

30356-08-2

Product Name

(R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

IUPAC Name

(1R)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

InChI

InChI=1S/C17H23NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9,17-18H,2-5,10-12H2,1H3/t17-/m1/s1

InChI Key

NPEVCJZMQGZNET-QGZVFWFLSA-N

SMILES

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2

Canonical SMILES

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H]2C3=C(CCCC3)CCN2

(R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a chiral compound characterized by its complex structure involving an octahydroisoquinoline backbone and a methoxybenzyl substituent. The molecular formula is C17H23NOC_{17}H_{23}NO with a molecular weight of approximately 271.37 g/mol. This compound exists in two enantiomeric forms: (R) and (S), with the (R) form being of particular interest due to its potential biological activities and applications in medicinal chemistry .

R-MBI itself doesn't possess a known mechanism of action in biological systems. Its primary function is as a synthetic intermediate for the production of biologically active molecules.

  • Skin and eye irritant: The presence of aromatic rings suggests potential skin and eye irritation. Wear appropriate personal protective equipment (PPE) like gloves and goggles when handling. []
  • Respiratory irritant: Similar to aromatic compounds, R-MBI may irritate the respiratory system. Ensure proper ventilation when working with it.
  • Analogue Synthesis

    The core structure of (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline shares similarities with various bioactive molecules, including natural products and synthetic drugs. Researchers might explore this compound as a starting point for synthesizing analogues with potentially desirable pharmacological properties [].

  • Scaffold for Drug Design

    The presence of the functional groups, a methoxy group and a benzyl group, on the molecule could provide a platform for further modifications. By strategically altering these groups, scientists could create libraries of related compounds to be screened for specific biological activities [].

  • Study of Chirality

    The molecule bears a chiral center, denoted by the "(R)" designation in its name. This chirality can influence how the molecule interacts with biological targets. Research could involve synthesizing the enantiomer, (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, and comparing the biological properties of both forms [].

Typical of isoquinoline derivatives. Key reactions include:

  • Alkylation: The presence of the methoxybenzyl group allows for alkylation reactions, which can modify the compound's properties.
  • Reduction: The octahydroisoquinoline structure can undergo reduction processes, potentially altering functional groups.
  • Substitution Reactions: The methoxy group can be substituted or modified to enhance biological activity or solubility.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced pharmacological properties.

Research indicates that (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline may exhibit various biological activities:

  • Antinociceptive Properties: Studies suggest that this compound could possess pain-relieving effects.
  • Antidepressant Activity: Some research indicates potential antidepressant effects, possibly linked to its interaction with neurotransmitter systems .
  • Neuroprotective Effects: Preliminary studies suggest it may offer protection against neurodegenerative conditions.

These activities make it a candidate for further investigation in pharmacological research.

Several methods have been developed for synthesizing (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline:

  • Chiral Resolution: Utilizing optically active reagents to separate enantiomers effectively. Methods include using mandelic acid as a resolving agent .
  • Multi-Step Synthesis: A synthetic route involving multiple steps to construct the isoquinoline core and introduce the methoxybenzyl group has been documented.
  • Direct Alkylation: This method involves directly alkylating isoquinoline derivatives with 4-methoxybenzyl chloride under basic conditions.

Each method has its advantages and drawbacks regarding yield and purity .

(R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline finds applications in:

  • Pharmaceutical Development: As a potential lead compound for developing new analgesics or antidepressants.
  • Chemical Research: Used as an intermediate in synthesizing other complex organic molecules.
  • Biochemical Studies: Investigated for its interaction with biological systems and pathways.

Its unique structure makes it valuable in medicinal chemistry and organic synthesis.

Interaction studies have explored how (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline affects various biological receptors and enzymes. Notable findings include:

  • Binding Affinity: The compound shows significant binding affinity to specific neurotransmitter receptors.
  • Metabolic Pathways: Investigations into how this compound is metabolized in vivo suggest potential pathways that could be targeted for therapeutic effects.
  • Synergistic Effects: Studies indicate possible synergistic effects when combined with other pharmacologically active compounds.

These interactions underscore its potential utility in drug design and development.

Several compounds share structural similarities with (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline. Here are some notable examples:

Compound NameStructureUnique Features
(S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinolineSimilar backboneDifferent enantiomer with distinct biological activity
DextromethorphanC18H25NOKnown antitussive agent; structurally related but different pharmacological profile
1-(4-Methoxyphenyl)methylisoquinolineC17H17NOLacks the octahydro component; used in different chemical contexts

The uniqueness of (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline lies in its specific stereochemistry and the presence of the octahydro framework which may enhance its biological properties compared to other similar compounds .

Molecular Formula and Mass (C17H23NO, 257.37 g/mol)

The compound (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline exhibits a molecular formula of C17H23NO, representing a composition of seventeen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [2]. The molecular weight is precisely determined as 257.37 grams per mole, with the exact mass calculated at 257.177979 atomic mass units [2] [3]. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotope of each element, is recorded as 257.177964 grams per mole [4].

PropertyValueSource
Molecular FormulaC₁₇H₂₃NOMultiple chemical databases [1] [2]
Molecular Weight (g/mol)257.37ChemicalBook, AiFChem [1] [2]
Exact Mass (g/mol)257.177979ChemSrc database [3]
Monoisotopic Mass (g/mol)257.177964Vulcan Chemical [4]
Chemical Abstracts Service Number30356-08-2Chemical Abstracts Service [2]

The compound is registered under the Chemical Abstracts Service number 30356-08-2, providing a unique identifier for this specific stereoisomer [1] [2]. The molecular formula indicates the presence of one degree of unsaturation beyond the saturated hydrocarbon framework, which is accounted for by the aromatic benzene ring system within the 4-methoxybenzyl substituent [4].

IUPAC Nomenclature and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1R)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline [1] [5]. This nomenclature precisely defines the stereochemical configuration at the C-1 position using the R-descriptor, indicating the absolute configuration of the chiral center [6]. An alternative but equally acceptable International Union of Pure and Applied Chemistry designation is (R)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline [1] [2].

Designation TypeName/Designation
IUPAC Name(1R)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline [1] [5]
Alternative IUPAC(R)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline [1] [2]
Common NameR-Octabase [2] [7]
Trade NameOCTABASE [2]
Systematic NameIsoquinoline, 1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]-, (1R)- [2] [7]
Chemical ClassOctahydroisoquinoline derivative [4]

The compound is commonly referred to as R-Octabase in pharmaceutical literature, reflecting its role as a chiral building block [2] [7]. The trade designation OCTABASE is frequently employed in commercial contexts [2]. Additional synonyms include Dextromethorphan Impurity 13, reflecting its structural relationship to dextromethorphan [2]. The systematic Chemical Abstracts Service nomenclature follows the format: Isoquinoline, 1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]-, (1R)- [2] [7].

Stereochemical Configuration and Chirality at C-1 Position

The molecule contains a single stereogenic center located at the C-1 position, where the 4-methoxybenzyl substituent is attached to the octahydroisoquinoline scaffold [1] [6]. This asymmetric carbon atom exhibits R-configuration according to the Cahn-Ingold-Prelog priority rules, with the stereochemical descriptor indicating absolute configuration [6]. The compound displays dextrorotatory optical activity, rotating plane-polarized light in the positive direction [6].

Stereochemical PropertyValueNotes
Number of Defined Stereocenters1/1 [6]Single stereocenter present
Absolute ConfigurationR-configuration [6]R-enantiomer specifically
Optical ActivityDextrorotatory (+) [6]Positive optical rotation
Enantiomeric Excess (typical)>95% (analytical grade) [8]High enantiomeric purity achievable
Stereochemical DescriptorABSOLUTE [6]Absolute stereochemistry defined
Chirality Center LocationC-1 position (benzylic carbon) [6]Asymmetric carbon bearing 4-methoxybenzyl group

The stereochemical assignment is confirmed through various analytical techniques, with enantiomeric excess values typically exceeding 95% for analytical-grade material [8]. The absolute configuration has been established through correlation with known compounds and confirmed by optical rotation measurements [2] [3]. The R-enantiomer exhibits distinct biological and chemical properties compared to its S-counterpart, necessitating precise stereochemical control in synthetic applications [8] [9].

Conformational Analysis of the Octahydroisoquinoline Scaffold

The octahydroisoquinoline scaffold exhibits significant conformational flexibility due to the presence of two saturated six-membered rings in the bicyclic system [10] [11]. Conformational analysis reveals that the cyclohexane rings within the octahydroisoquinoline framework can adopt various chair and boat conformations, with chair conformations being energetically favored [10] [12]. The preferred conformation places the 4-methoxybenzyl substituent in an equatorial position to minimize steric interactions [10].

Molecular modeling studies demonstrate that the octahydroisoquinoline scaffold exhibits intermediate conformational flexibility compared to fully saturated and aromatic systems [13]. The fused ring system restricts complete rotational freedom while maintaining sufficient flexibility for biological recognition [13]. Nuclear magnetic resonance studies in solution indicate rapid equilibrium between multiple conformers, with well-defined preferred conformations dominating the ensemble [14].

The conformational preferences are influenced by the electronic properties of the 4-methoxybenzyl substituent, which can participate in weak intramolecular interactions [13]. Computational analysis reveals energy barriers for conformational interconversion in the range of 2-4 kilocalories per mole, indicating facile conformational exchange at physiological temperatures [10] [12]. The overall molecular shape approximates a semi-rigid framework with defined spatial arrangements of functional groups [13].

Crystal Structure and Solid-State Properties

Crystal structure analysis of (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline reveals a well-ordered solid-state arrangement [15] [16]. Single crystal X-ray diffraction studies demonstrate that the compound crystallizes with defined molecular conformations stabilized by intermolecular hydrogen bonding networks [16] [17]. The crystal packing exhibits both hydrophobic and hydrophilic regions, with the aromatic 4-methoxybenzyl groups participating in π-π stacking interactions [17].

The solid-state structure shows the octahydroisoquinoline scaffold adopting a chair-chair conformation for both six-membered rings, with the 4-methoxybenzyl substituent positioned equatorially [16]. Intermolecular interactions include weak hydrogen bonds involving the nitrogen atom and van der Waals contacts between hydrocarbon regions [17]. The crystal structure exhibits orthorhombic symmetry with well-defined unit cell parameters [17].

Analysis of the solid-state properties reveals that the compound forms stable crystalline phases with characteristic melting behavior [15] [16]. The crystal structure demonstrates efficient packing arrangements that contribute to the compound's physical stability [17]. Thermal analysis indicates well-defined phase transitions corresponding to melting and decomposition events [15]. The solid-state nuclear magnetic resonance spectra show resolved signals consistent with the ordered crystalline structure [18].

Physicochemical Constants and Properties

The physicochemical properties of (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline have been extensively characterized through experimental measurements and computational predictions [2] [3]. These properties are essential for understanding the compound's behavior in various chemical and biological systems [4] [7].

PropertyValueMeasurement Conditions
Boiling Point394.8 ± 27.0°C [2] [3]At 760 mmHg (predicted)
Density1.1 ± 0.1 g/cm³ [2] [3]At 25°C (literature)
Optical Rotation[α]₂₀/D +152° (c = 1, CHCl₃) [2]Chloroform solution, 20°C
Flash Point165.6 ± 13.2°C [2] [3]Predicted value
Refractive Index1.567 [3]Standard conditions
Vapor Pressure0.0 ± 0.9 mmHg at 25°C [3]At 25°C
LogP (Partition Coefficient)4.65 [3]Calculated value
Polar Surface Area21.26 Ų [3]Topological calculation

Boiling Point (394.8±27.0°C at 760 mmHg)

The boiling point of (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is predicted to be 394.8 ± 27.0°C at standard atmospheric pressure of 760 mmHg [2] [3]. This relatively high boiling point reflects the substantial molecular weight and the presence of the aromatic 4-methoxybenzyl substituent, which increases intermolecular van der Waals interactions [2]. The predicted nature of this value indicates that experimental determination under standard conditions may be challenging due to potential thermal decomposition at elevated temperatures [3].

Density (1.1±0.1 g/cm³)

The density of the compound is reported as 1.1 ± 0.1 grams per cubic centimeter at 25°C [2] [3]. This value indicates that the compound is slightly denser than water, reflecting the presence of the aromatic benzene ring system and the compact bicyclic octahydroisoquinoline framework [3]. The density measurement is consistent with literature values for similar octahydroisoquinoline derivatives and reflects efficient molecular packing in the liquid state [2].

Optical Rotation ([α]20/D +152°, c = 1 in chloroform)

The specific optical rotation of (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is [α]₂₀/D +152° measured at 20°C with a concentration of 1 gram per 100 milliliters in chloroform [2]. This significant positive rotation confirms the R-configuration and indicates strong optical activity due to the chiral center at C-1 [2]. The measurement in chloroform provides a standard reference point for enantiomeric purity assessment and stereochemical confirmation [2].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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